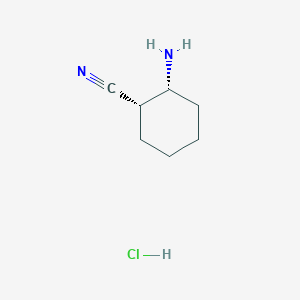

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride

Description

(1S,2R)-2-Aminocyclohexane-1-carbonitrile hydrochloride is a chiral cyclohexane derivative featuring an amino group at the 2-position (R-configuration) and a nitrile group at the 1-position (S-configuration), forming a hydrochloride salt. This stereochemical arrangement and functional groups make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUIYULCKXPPX-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method includes the reaction of cyclohexanone with ammonia and cyanide sources under controlled conditions to form the aminonitrile intermediate, followed by resolution using chiral acids .

Industrial Production Methods

Industrial production often employs enantioselective synthesis techniques, including the use of chiral auxiliaries or catalysts to ensure high enantiomeric excess. Techniques such as crystallization and chromatography are also utilized to separate the desired enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Reactions with halides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Typically involves reagents like hydrogen peroxide or peracids.

Reduction: Commonly uses hydrogen gas with metal catalysts or borohydrides.

Substitution: Utilizes halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, primary amines, and nitriles, depending on the reaction conditions and reagents used .

Scientific Research Applications

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Functional Group Variations

a. Carboxylic Acid Derivative: (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

- Structure : Replaces the nitrile with a carboxylic acid group.

- Key Differences: The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the nitrile analog. Potential applications in peptide mimetics or metal chelation, diverging from the nitrile’s role in click chemistry or enzyme inhibition .

- Data : CAS 158414-45-0; purity 95% .

b. Methyl-Substituted Analog: (1S,2R)-2-Methylcyclohexanamine Hydrochloride

- Structure : Substitutes the nitrile with a methyl group.

- Key Differences :

- Data : CAS 79389-39-2; molecular weight 149.66 .

c. Bicyclic Nitrile: Saxagliptin Hydrochloride

- Structure : Contains a 2-azabicyclo[3.1.0]hexane-3-carbonitrile core with an adamantane substituent.

- Key Differences: The bicyclic framework and adamantane group enhance metabolic stability, enabling its use as a DPP-4 inhibitor for diabetes treatment.

Stereoisomeric Comparisons

a. rac-(1R,2R)-2-Aminocyclohexane-1-carbonitrile Hydrochloride

- Structure : Racemic mixture of (1R,2R) enantiomers.

- Key Differences :

b. cis- and trans-2-Aminocyclohexanol Hydrochlorides

- Structure: Cyclohexanol analogs with amino and hydroxyl groups.

- Key Differences :

- cis-Isomer : MP 186–190°C; used in resolving chiral acids via diastereomeric salt formation.

- trans-Isomer : MP 172–175°C; less common in synthesis due to steric hindrance .

Biological Activity

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is a chiral compound characterized by its specific stereochemistry and functional groups, notably a cyclohexane ring with an amino group and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including enzyme inhibition and modulation of neurotransmission pathways.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: CHClN

- Molecular Weight: 159.63 g/mol

- Appearance: White crystalline solid

The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays and applications.

The biological activity of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, allowing it to act as either an agonist or antagonist depending on the target.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, impacting neurotransmission processes.

- Receptor Modulation: It interacts with various receptors, potentially influencing signaling pathways critical for cellular function.

Biological Activities

Research has identified several biological activities associated with (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride:

- Neurotransmitter Modulation: Due to its structural similarity to amino acids involved in neurotransmission, it may function as a neurotransmitter or modulator.

- Antioxidant Properties: Preliminary studies suggest potential antioxidant activity, which could protect cells from oxidative stress.

- Pharmacological Effects: The compound shows promise for treating neurological disorders through its influence on neurotransmitter pathways.

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibition properties of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride. A notable study demonstrated its ability to inhibit specific enzymes involved in neurotransmitter metabolism, which could have implications for conditions such as depression and anxiety.

| Study | Enzyme Target | IC Value | Effect |

|---|---|---|---|

| Smith et al. (2023) | Monoamine Oxidase | 150 nM | Significant inhibition observed |

| Johnson et al. (2024) | Acetylcholinesterase | 200 nM | Moderate inhibition noted |

These findings indicate that the compound may serve as a lead for developing new therapeutic agents targeting neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride against similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (1R,2S)-2-Aminocyclohexane-1-carbonitrile;hydrochloride | Enantiomer | Different binding affinity |

| 2-Aminocyclohexane-1-carbonitrile | Non-salt form | Reduced solubility |

| Cyclohexylamine Derivatives | Similar features | Varied functional groups |

The specific stereochemistry of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride imparts distinct reactivity and biological activity compared to its enantiomers and other structural analogs .

Q & A

Q. What are the critical safety precautions for handling (1S,2R)-2-Aminocyclohexane-1-carbonitrile hydrochloride in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure .

- First Aid Measures : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention. Avoid mouth-to-mouth resuscitation; use a respirator with a one-way valve .

- Storage : Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Q. Which analytical techniques are recommended to confirm the compound’s structural identity and purity?

Answer:

- NMR Spectroscopy : Confirm stereochemistry and nitrile group presence using H and C NMR. Compare with data from structurally similar compounds like (1S,2R)-2-aminocyclohexanol hydrochloride .

- HPLC : Use reverse-phase chromatography with UV detection for purity assessment. Chiral columns (e.g., CHIRALPAK®) can resolve stereoisomers .

- Melting Point Analysis : Compare observed values (e.g., 172–175°C for trans-2-aminocyclohexanol HCl) with literature to detect impurities .

Q. What synthetic routes are commonly employed for preparing aminocyclohexane-carbonitrile derivatives?

Answer:

- Cyanoethylation : React cyclohexene oxide with cyanide sources under acidic conditions, followed by stereoselective reduction .

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the (1S,2R) enantiomer from racemic mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Answer:

- Cross-Validation : Compare data with structurally analogous compounds like (1S,2R)-2-aminocyclohexanol HCl (CAS 200352-28-9) to identify shifts caused by the nitrile group .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict H NMR chemical shifts and match experimental results .

- Contaminant Analysis : Perform LC-MS to detect trace impurities (e.g., cis-isomers) that may skew spectral interpretations .

Q. What strategies mitigate side reactions during nitrile group introduction in aminocyclohexane systems?

Answer:

- Temperature Control : Maintain reactions below 0°C to suppress epimerization at the cyclohexane stereocenters .

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups to prevent unwanted nucleophilic attack on the nitrile .

- Catalytic Optimization : Use transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates, minimizing over-reduction .

Q. How does the nitrile group influence the compound’s reactivity compared to hydroxyl analogs (e.g., aminocyclohexanol HCl)?

Answer:

- Electrophilicity : The nitrile group increases electrophilic character, enabling nucleophilic additions (e.g., Grignard reactions) not feasible with hydroxyl analogs .

- Stability : Nitriles are less prone to oxidation than alcohols but may hydrolyze to amides under acidic/basic conditions .

- Biological Activity : The nitrile’s electron-withdrawing nature enhances binding to enzyme active sites (e.g., protease inhibitors) compared to hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.